molecular formula C23H20N2 B4032700 2-Methyl-5-pyridin-3-yl-1,2,3,4-tetrahydrobenzo[a]phenanthridine

2-Methyl-5-pyridin-3-yl-1,2,3,4-tetrahydrobenzo[a]phenanthridine

Cat. No.: B4032700
M. Wt: 324.4 g/mol
InChI Key: MUXDIZOLGQEANT-UHFFFAOYSA-N
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Description

2-Methyl-5-pyridin-3-yl-1,2,3,4-tetrahydrobenzo[a]phenanthridine is a complex organic compound that belongs to the class of heterocyclic aromatic compounds. This compound is characterized by its unique structure, which includes a tetrahydrobenzo[a]phenanthridine core with a methyl group at the 2-position and a pyridin-3-yl group at the 5-position. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.

Scientific Research Applications

2-Methyl-5-pyridin-3-yl-1,2,3,4-tetrahydrobenzo[a]phenanthridine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of novel materials, such as polymers and dyes, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-pyridin-3-yl-1,2,3,4-tetrahydrobenzo[a]phenanthridine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Tetrahydrobenzo[a]phenanthridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the tetrahydrobenzo[a]phenanthridine core.

    Introduction of the Methyl Group: The methyl group can be introduced through alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.

    Attachment of the Pyridin-3-yl Group: The pyridin-3-yl group can be attached through a coupling reaction, such as the Suzuki-Miyaura coupling, using appropriate boronic acids and palladium catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-pyridin-3-yl-1,2,3,4-tetrahydrobenzo[a]phenanthridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under suitable conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 2-Methyl-5-pyridin-3-yl-1,2,3,4-tetrahydrobenzo[a]phenanthridine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.

    Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-5-pyridin-4-yl-1,2,3,4-tetrahydrobenzo[a]phenanthridine
  • 2-Methyl-5-pyridin-2-yl-1,2,3,4-tetrahydrobenzo[a]phenanthridine
  • 2-Methyl-5-pyridin-3-yl-1,2,3,4-tetrahydrobenzo[b]phenanthridine

Uniqueness

2-Methyl-5-pyridin-3-yl-1,2,3,4-tetrahydrobenzo[a]phenanthridine is unique due to its specific substitution pattern and the presence of both a methyl group and a pyridin-3-yl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-methyl-5-pyridin-3-yl-1,2,3,4-tetrahydrobenzo[a]phenanthridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2/c1-15-8-10-19-20(13-15)22-18-7-3-2-5-16(18)9-11-21(22)25-23(19)17-6-4-12-24-14-17/h2-7,9,11-12,14-15H,8,10,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUXDIZOLGQEANT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)C3=C(C=CC4=CC=CC=C43)N=C2C5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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